(R)-Benzyl 3-aminobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Benzyl 3-aminobutyrate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ®-Benzyl 3-aminobutyrate can be achieved through several synthetic routes. One common method involves the enzymatic resolution of racemic mixtures. For instance, the use of lipases from Candida antarctica has been reported to catalyze the resolution of ethyl 3-aminobutyrate, leading to the formation of ®-Benzyl 3-aminobutyrate . Another method involves the use of aspartase with stereoisomeric catalytic activity derived from Escherichia coli to convert butenoic acid into ®-3-aminobutyric acid, which can then be esterified to form ®-Benzyl 3-aminobutyrate .
Industrial Production Methods: Industrial production of ®-Benzyl 3-aminobutyrate typically involves large-scale enzymatic processes due to their high efficiency and stereoselectivity. The use of biocatalysts such as lipases and aspartases allows for the production of this compound with high enantiomeric excess and yield .
Chemical Reactions Analysis
Types of Reactions: ®-Benzyl 3-aminobutyrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
®-Benzyl 3-aminobutyrate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-Benzyl 3-aminobutyrate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
- Ethyl 3-aminobutyrate
- tert-Butyl 3-aminobutyrate
- Methyl 3-aminobutyrate
Comparison: ®-Benzyl 3-aminobutyrate is unique due to its benzyl ester group, which imparts different physicochemical properties compared to other similar compounds. This difference can influence its reactivity and interaction with biological molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
benzyl (3R)-3-aminobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHFRXCNQZIVBV-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446400 |
Source
|
Record name | (R)-BENZYL 3-AMINOBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176779-14-9 |
Source
|
Record name | (R)-BENZYL 3-AMINOBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.